![molecular formula C21H10N4O B14339158 2,2'-[2-(Hydroxymethyl)anthracene-9,10-diylidene]dipropanedinitrile CAS No. 108562-20-5](/img/structure/B14339158.png)
2,2'-[2-(Hydroxymethyl)anthracene-9,10-diylidene]dipropanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Bis(dicyanomethylene)-9,10-dihydroanthracene-2-methanol is an organic compound that belongs to the class of anthracene derivatives. This compound is characterized by its unique structure, which includes two dicyanomethylene groups attached to the 9 and 10 positions of the anthracene core, and a methanol group at the 2 position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis(dicyanomethylene)-9,10-dihydroanthracene-2-methanol typically involves the following steps:
Starting Material: The synthesis begins with anthracene, a polycyclic aromatic hydrocarbon.
Functionalization: The anthracene core is functionalized at the 9 and 10 positions with dicyanomethylene groups
Methanol Group Addition: The final step involves the introduction of a methanol group at the 2 position of the anthracene core. This can be done through a nucleophilic substitution reaction using methanol as the nucleophile.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
9,10-Bis(dicyanomethylene)-9,10-dihydroanthracene-2-methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dicyanomethylene groups to amine or alkyl groups.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine or alkyl derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
科学研究应用
9,10-Bis(dicyanomethylene)-9,10-dihydroanthracene-2-methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 9,10-Bis(dicyanomethylene)-9,10-dihydroanthracene-2-methanol involves its interaction with molecular targets through its functional groups. The dicyanomethylene groups can participate in electron transfer reactions, while the methanol group can form hydrogen bonds with other molecules. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its strong fluorescence and used in lightsticks and OLEDs.
9,10-Dihydro-9,10-bis(dicyanomethylene)anthracene: Similar structure but lacks the methanol group.
Uniqueness
9,10-Bis(dicyanomethylene)-9,10-dihydroanthracene-2-methanol is unique due to the presence of both dicyanomethylene and methanol groups, which impart distinct chemical reactivity and physical properties. This combination of functional groups makes it versatile for various applications in scientific research and industry.
属性
CAS 编号 |
108562-20-5 |
|---|---|
分子式 |
C21H10N4O |
分子量 |
334.3 g/mol |
IUPAC 名称 |
2-[10-(dicyanomethylidene)-3-(hydroxymethyl)anthracen-9-ylidene]propanedinitrile |
InChI |
InChI=1S/C21H10N4O/c22-8-14(9-23)20-16-3-1-2-4-17(16)21(15(10-24)11-25)19-7-13(12-26)5-6-18(19)20/h1-7,26H,12H2 |
InChI 键 |
QRXOGNUTCXKCFS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(C#N)C#N)C3=C(C2=C(C#N)C#N)C=C(C=C3)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


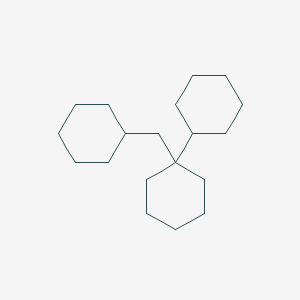
![Carbamic acid, [4-(octyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14339088.png)
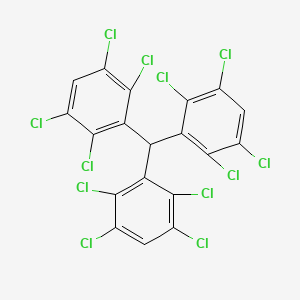
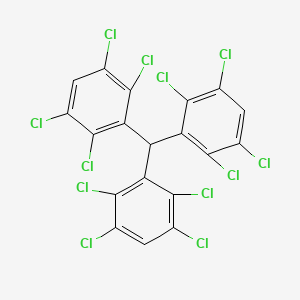
![(1,3-Benzoxazol-2-yl)(2-(trifluoromethyl)phenyl]methyl) N-methylcarbamate](/img/structure/B14339116.png)

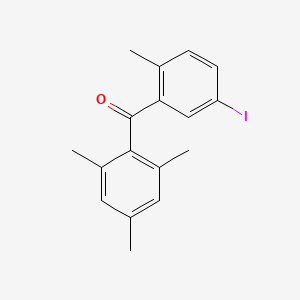

![2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile](/img/structure/B14339126.png)
![3-[(3,3,5-Trimethylcyclohexyl)amino]phenol](/img/structure/B14339135.png)
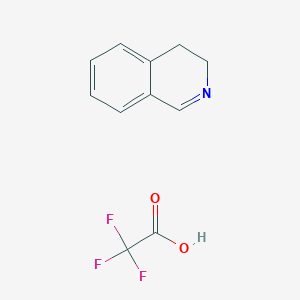
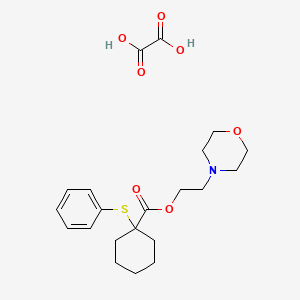
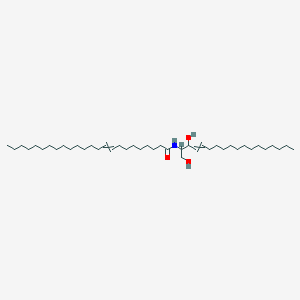
![5-[(Phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-sulfonamide](/img/structure/B14339165.png)
